molecular formula C17H20O5 B1667053 Bigelovin CAS No. 3668-14-2

Bigelovin

Cat. No. B1667053
CAS RN: 3668-14-2
M. Wt: 304.34 g/mol
InChI Key: DCNRYQODUSSOKC-AJYLEYFFSA-N
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Description

Bigelovin is a sesquiterpene lactone isolated from Inula hupehensis . It has been found to exhibit multiple biological activities, including anti-inflammation, antiangiogenesis, and cytotoxic action against cancer cells .


Molecular Structure Analysis

The molecular structure of Bigelovin has been studied extensively. It is a selective retinoid X receptor α agonist . The crystal structure of human retinoic X receptor alpha complexed with Bigelovin has been determined .


Chemical Reactions Analysis

Bigelovin has been found to react with cysteine residues of JAK2, leading to the inactivation of JAK2 . It also triggers proteolysis of E2F1, which can be inhibited by a caspase inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bigelovin are not detailed in the available literature .

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Bigelovin, derived from Inula helianthus-aquatica, has shown notable effects in inducing apoptosis in various cancer cells. In a study by Zeng et al. (2009), bigelovin was found to effectively inhibit the growth of several cancer cell lines, particularly human monoblastic leukemia U937 cells. This apoptotic effect involved the induction of morphological changes characteristic of apoptosis and an increase in Annexin V positive cells, suggesting a potent cytotoxic effect on leukemia cells (Zeng et al., 2009).

Anti-Angiogenesis and Immunomodulatory Activities

Bigelovin has been identified as having anti-angiogenic and immunomodulatory properties. Yue et al. (2013) reported that bigelovin inhibited the growth of subintestinal vessels in zebrafish embryos and downregulated genes involved in angiogenesis. Additionally, it suppressed the proliferation of human peripheral blood mononuclear cells and the production of Th1 cytokines, indicating a potential role in modulating immune responses in cancer therapy (Yue et al., 2013).

Inhibition of STAT3 Signaling

In 2015, Zhang et al. discovered that bigelovin inhibits STAT3 signaling by inactivating JAK2, a key component in this pathway. This finding is significant as STAT3 is often constitutively activated in various human cancers. Bigelovin's ability to target this pathway suggests its potential as a therapeutic agent against cancers with aberrant STAT3 signaling (Zhang et al., 2015).

Suppression of Colorectal Cancer

Research by Li et al. (2018) demonstrated that bigelovin significantly suppressed tumor growth and inhibited metastasis in colorectal cancer. This was achieved through modulation of the tumor microenvironment, indicating that bigelovin could be a promising agent for colorectal cancer treatment (Li et al., 2018).

Effects on NF-κB Signaling in Colon Cancer Cells

Feng et al. (2021) found that bigelovin reduced the viability of human colon cancer cells by inducing apoptosis and suppressing the NF-κB signaling pathway. This action was associated with the degradation of IKK-β, an important regulator in the NF-κB pathway, highlighting bigelovin's potential as an anti-cancer agent (Feng et al., 2021).

Modulation of Liver Cancer

In a study on hepatocellular carcinoma (HCC), Wang et al. (2023) revealed that bigelovin inhibits cell growth and metastasis of HCC by regulating the MAPT-mediated Fas/FasL pathway. This effect supports the potential use of bigelovin in treating liver cancer (Wang et al., 2023).

Safety And Hazards

Bigelovin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNRYQODUSSOKC-MMLVVLEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190130
Record name Bigelovin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bigelovin

CAS RN

3668-14-2
Record name Bigelovin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3668-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bigelovin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bigelovin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
M Li, GGL Yue, LH Song, MB Huang, JKM Lee… - Biochemical …, 2018 - Elsevier
… were detected in bigelovin-treated cancer cells, were also observed in the tumor allografts of bigelovin-treated mice. These findings strongly indicated that bigelovin has potential to be …
Number of citations: 31 www.sciencedirect.com
M Li, LH Song, GGL Yue, JKM Lee, LM Zhao, L Li… - Scientific reports, 2017 - nature.com
… However, the effects of bigelovin on CRC and underlying mechanisms have not been … that bigelovin exhibited potent anti-tumor activities against CRC in vitro and in vivo. Bigelovin …
Number of citations: 47 www.nature.com
H Zhang, L Li, L Chen, L Hu, H Jiang, X Shen - Journal of molecular biology, 2011 - Elsevier
… by bigelovin has obviously addressed its potency for further research. Moreover, our determined crystal structure of the bigelovin-… -1 peptide revealed that bigelovin adopted a distinct …
Number of citations: 49 www.sciencedirect.com
H Zhang, S Kuang, Y Wang, X Sun, Y Gu… - Acta Pharmacologica …, 2015 - nature.com
… Furthermore, bigelovin dose-dependently inhibited JAK2 … of bigelovin on the IL-6-induced and the constitutive STAT3 activation. The results in LC-MS analysis suggested that bigelovin …
Number of citations: 27 www.nature.com
MY Li, GGL Yue, SKW Tsui, KP Fung, NH Tan… - Cancer Research, 2016 - AACR
… bigelovin in vitro were determined by Annexin V/PI double staining, cell cycle assay and western blotting. Bigelovin … Besides, CRC cells treated with bigelovin resulted in decrease in cell …
Number of citations: 0 aacrjournals.org
B Wang, TY Zhou, CH Nie, DL Wan… - … and biophysical research …, 2018 - Elsevier
Bigelovin (BigV) is a sesquiterpene lactone, isolated from Inula helianthus aquatica, which has been reported to induce apoptosis and show anti-inflammatory and anti-angiogenic …
Number of citations: 34 www.sciencedirect.com
PA Grieco, Y Ohfune, GF Majetich - The Journal of Organic …, 1983 - ACS Publications
… bigelovin. -methylenation. Subsequent oxidation at C(4) completes the synthesis of dZ-bigelovin… We detail below the transformation of 9 into dlbigelovin (11), dZ-mexicanin I (12), and dZ-…
Number of citations: 23 pubs.acs.org
KW Nam, GT Oh, EK Seo, KH Kim, U Koo… - Journal of …, 2009 - Elsevier
… In this study, we investigated whether bigelovin, a … Bigelovin significantly inhibited these in a dose-dependent manner without affecting cell viability. Furthermore, bigelovin suppressed …
Number of citations: 20 www.sciencedirect.com
JL Liu, GZ Zeng, XL Liu, YQ Liu, ZG Hu, Y Liu… - Cancer …, 2013 - Wiley Online Library
Multiple myeloma ( MM ) is a currently incurable blood cancer. Here we tested the effects of a small compound bigelovin on MM cells, and reported that it caused cell cycle arrest and …
Number of citations: 10 onlinelibrary.wiley.com
GZ Zeng, NH Tan, CJ Ji, JT Fan… - … Journal Devoted to …, 2009 - Wiley Online Library
… in U937 cells treated with bigelovin. Annexin V and nuclear … 1 µM bigelovin treatment, and cells treated with bigelovin at this … These data suggested that cytotoxic effect of bigelovin on …
Number of citations: 49 onlinelibrary.wiley.com

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